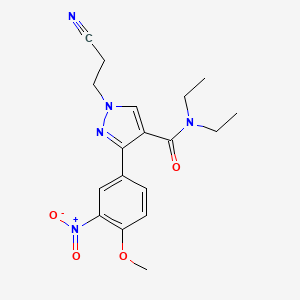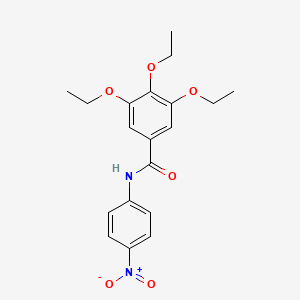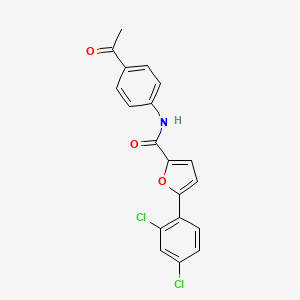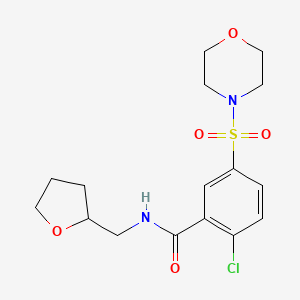
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide (BNPMB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPMB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is overexpressed in many types of cancer. In neuroscience, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to investigate the effects of PKC inhibition on vascular smooth muscle contraction and relaxation.
作用機序
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. PKC plays a key role in many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting PKC, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide depend on the specific cellular context and the signaling pathways that are affected by PKC inhibition. In cancer cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In neurons, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can enhance synaptic plasticity and memory formation by modulating the activity of PKC isoforms. In vascular smooth muscle cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can cause relaxation by inhibiting the PKC-mediated phosphorylation of myosin light chain.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments is its high potency and specificity for PKC inhibition. N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and optimize the experimental conditions when using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments.
将来の方向性
There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide. One direction is to investigate the role of PKC isoforms in different cellular processes and diseases, and to develop isoform-specific PKC inhibitors. Another direction is to explore the potential therapeutic applications of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and other PKC inhibitors in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of novel synthetic methods for N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties.
In conclusion, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide is a potent and specific inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes and diseases. However, it is important to consider the advantages and limitations of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments and to optimize the experimental conditions accordingly. Future research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties and therapeutic potential.
合成法
The synthesis of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBXQGBJBLXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)




![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)